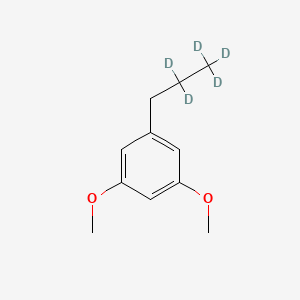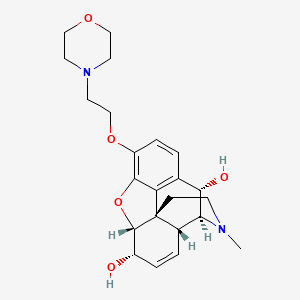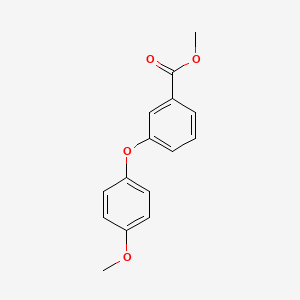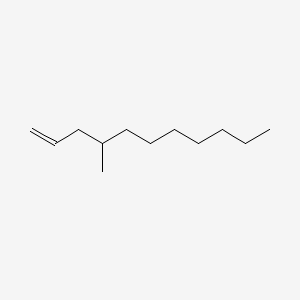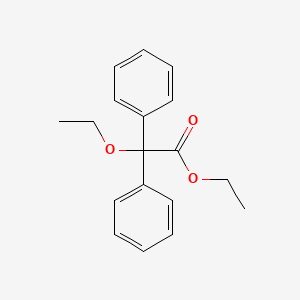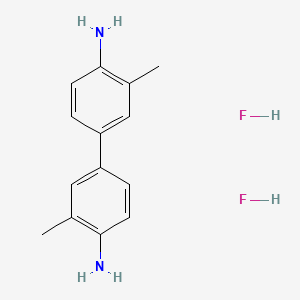
(S)-Clenbuterol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle relaxant properties. The compound is often utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has gained attention for its potential use in enhancing athletic performance and muscle growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate aromatic amine.
Nitration: The aromatic amine undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group undergoes cyclization to form the desired heterocyclic structure.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Clenbuterol is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for enantiomeric separation and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as its oxides, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its therapeutic potential in treating respiratory diseases and its anabolic effects on muscle tissue.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the airways, bronchodilation, and enhanced muscle growth. The compound also influences metabolic pathways, promoting lipolysis and increasing basal metabolic rate.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used for bronchodilation.
Terbutaline: Similar in function, used for asthma and COPD.
Formoterol: A long-acting β2-adrenergic agonist with similar applications.
Uniqueness
(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its potent anabolic effects. Unlike some other β2-adrenergic agonists, it has a longer duration of action and a more pronounced effect on muscle growth, making it a compound of interest in both medical and athletic contexts.
Properties
CAS No. |
50310-83-3 |
|---|---|
Molecular Formula |
C12H19Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


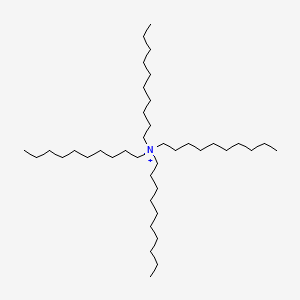

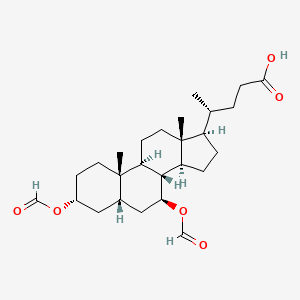
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
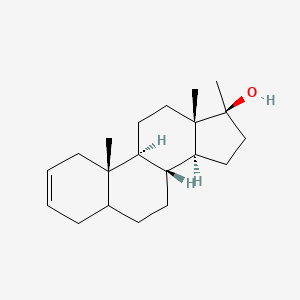
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
